2,5-Dimethyl-2,3-dihydro-1H-pyrrolizine
Overview
Description
2,5-Dimethyl-2,3-dihydro-1H-pyrrolizine is a bicyclic nitrogen-containing heterocyclic compound It belongs to the class of pyrrolizines, which are characterized by a fused five-membered ring system with a nitrogen atom at the ring junction
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-2,3-dihydro-1H-pyrrolizine typically involves cycloaddition reactions. One common method is the [2+3] cycloaddition reaction of azomethine ylides, which are prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates in alcohols . When sarcosine is used instead of proline, functionalized spiropyrrolizines are obtained .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-2,3-dihydro-1H-pyrrolizine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyls or hydroxyls.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: This can occur at the nitrogen atom or the carbon atoms in the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce more saturated pyrrolizine derivatives.
Scientific Research Applications
2,5-Dimethyl-2,3-dihydro-1H-pyrrolizine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Some pyrrolizine derivatives are used in drug development due to their pharmacological properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-2,3-dihydro-1H-pyrrolizine involves its interaction with various molecular targets. The nitrogen atom in the ring system can participate in hydrogen bonding and other interactions with biological molecules. This can affect pathways related to inflammation, microbial growth, and other biological processes .
Comparison with Similar Compounds
Ketorolac: A pyrrolizine derivative used as a nonsteroidal anti-inflammatory drug (NSAID).
Licofelone: Another pyrrolizine derivative with anti-inflammatory and analgesic properties.
Uniqueness: 2,5-Dimethyl-2,3-dihydro-1H-pyrrolizine is unique due to its specific substitution pattern and the resulting chemical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
Properties
IUPAC Name |
2,5-dimethyl-2,3-dihydro-1H-pyrrolizine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-5-9-4-3-8(2)10(9)6-7/h3-4,7H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHIBUZKBJWBLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=C(N2C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10524666 | |
Record name | 2,5-Dimethyl-2,3-dihydro-1H-pyrrolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10524666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88474-05-9 | |
Record name | 2,5-Dimethyl-2,3-dihydro-1H-pyrrolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10524666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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